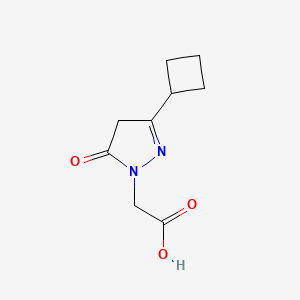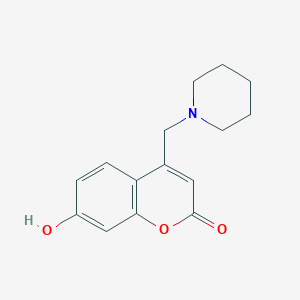
4-(Piperidin-1-ylmethyl)-7-hydroxy-2h-chromen-2-one
Übersicht
Beschreibung
4-(Piperidin-1-ylmethyl)-7-hydroxy-2h-chromen-2-one, also known as P7C3, is a compound that has gained significant attention in the scientific community due to its neuroprotective properties. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, several studies have been conducted to explore the potential applications of P7C3 in the field of neuroprotection.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity :
- A study by El-Agrody et al. (2020) synthesized derivatives of 4-hydroxy-2H-chromen-2-one, showing excellent antitumor activity against breast, colon, and liver cancer cell lines. These compounds induced cell cycle arrest at the G2/M phases and triggered apoptosis in cancer cells (El-Agrody et al., 2020).
Antibacterial and Antioxidant Properties :
- Al-ayed (2011) reported that certain derivatives displayed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, as well as antioxidant activities (Al-ayed, 2011).
Antimicrobial and Antioxidant Activity :
- Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their derivatives, showing antimicrobial and antioxidant activity (Hatzade et al., 2008).
Analgesic and Anticonvulsant Activities :
- Abdelwahab et al. (2022) synthesized 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile derivatives, which exhibited potential analgesic and anticonvulsant activities (Abdelwahab et al., 2022).
Cytotoxic Activities and Estrogen Receptor Binding Affinity :
- A study by Parveen et al. (2017) evaluated derivatives against breast cancer cell lines, showing better anti-proliferative activities than the drug curcumin. They also performed molecular docking with active compounds, indicating good binding affinity (Parveen et al., 2017).
Synthesis and Bioavailability Studies :
- Thabet et al. (2022) communicated a method for the synthesis of a related compound, indicating suitable physicochemical properties, drug-likeness features, and good oral bioavailability (Thabet et al., 2022).
Antimicrobial, Antifungal, and Antimalarial Activity :
- Shah et al. (2016) synthesized novel derivatives with significant antimicrobial, antifungal, and antimalarial activities (Shah et al., 2016).
Synthesis of Derivatives and Biological Evaluation :
- Alizadeh and Ghanbaripour (2014) reported an efficient synthesis of derivatives by a one-pot, three-component reaction, offering ease of handling and good yields (Alizadeh & Ghanbaripour, 2014).
Eigenschaften
IUPAC Name |
7-hydroxy-4-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-12-4-5-13-11(8-15(18)19-14(13)9-12)10-16-6-2-1-3-7-16/h4-5,8-9,17H,1-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXLVSXQTJTCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



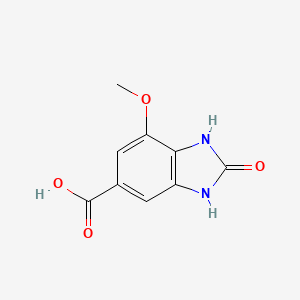
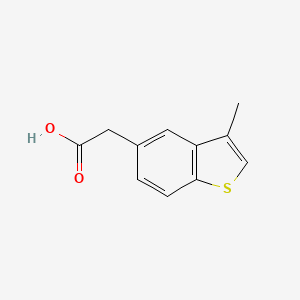
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)

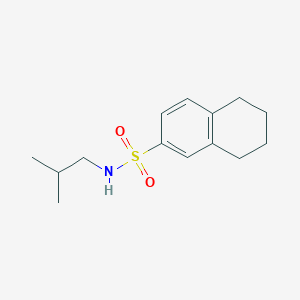
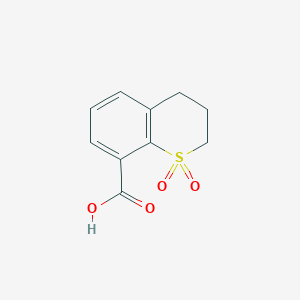
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)
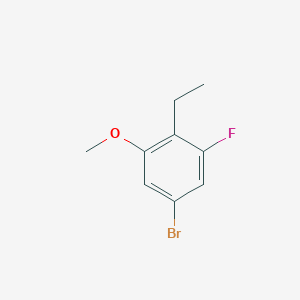
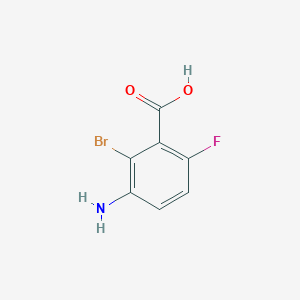
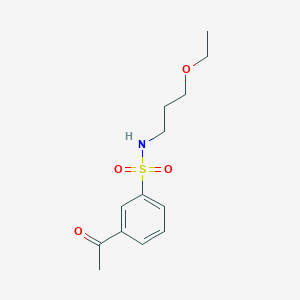

![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)

